molecular formula C3H2Cl3NO B1617342 2,3,3-Trichloroacrylamide CAS No. 3880-18-0

2,3,3-Trichloroacrylamide

Cat. No.: B1617342
CAS No.: 3880-18-0
M. Wt: 174.41 g/mol
InChI Key: BJVAUAPBLDCULS-UHFFFAOYSA-N
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Description

2,3,3-Trichloroacrylamide is an organic compound with the chemical formula C3H2Cl3NO . It is a derivative of acrylamide, characterized by the presence of three chlorine atoms attached to the carbon backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,3-Trichloroacrylamide can be synthesized through the chlorination of acrylamide. The process involves the reaction of acrylamide with chlorine gas in the presence of a suitable catalyst. The reaction is typically carried out under controlled conditions to ensure the selective chlorination of the acrylamide molecule .

Industrial Production Methods: In an industrial setting, the production of trichloroacrylamide involves large-scale chlorination processes. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are optimized to maximize yield and purity. The product is then purified through various techniques, including distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions: 2,3,3-Trichloroacrylamide undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms in trichloroacrylamide can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.

    Reduction Reactions: this compound can be reduced to form less chlorinated derivatives.

    Oxidation Reactions: The compound can undergo oxidation to form various oxidized products.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines. The reactions are typically carried out in aqueous or organic solvents at moderate temperatures.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.

Major Products Formed:

Mechanism of Action

The mechanism of action of trichloroacrylamide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

    Acrylamide: A simpler analog of trichloroacrylamide, lacking the chlorine atoms.

    Dichloroacrylamide: A derivative with two chlorine atoms.

Uniqueness of 2,3,3-Trichloroacrylamide: this compound is unique due to the presence of three chlorine atoms, which impart distinct chemical properties and reactivity. This makes it valuable in specific synthetic and industrial applications where other acrylamide derivatives may not be suitable .

Properties

CAS No.

3880-18-0

Molecular Formula

C3H2Cl3NO

Molecular Weight

174.41 g/mol

IUPAC Name

2,3,3-trichloroprop-2-enamide

InChI

InChI=1S/C3H2Cl3NO/c4-1(2(5)6)3(7)8/h(H2,7,8)

InChI Key

BJVAUAPBLDCULS-UHFFFAOYSA-N

SMILES

C(=C(Cl)Cl)(C(=O)N)Cl

Canonical SMILES

C(=C(Cl)Cl)(C(=O)N)Cl

3880-18-0

Origin of Product

United States

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